1-[(Adamantan-1-yl)methyl]-3-butylurea
Description
1-[(Adamantan-1-yl)methyl]-3-butylurea is a 1,3-disubstituted urea derivative incorporating an adamantane moiety. Adamantane, a diamondoid hydrocarbon, confers high lipophilicity and metabolic stability, making it a common pharmacophore in medicinal chemistry. This compound is synthesized via reactions involving adamantane-containing isocyanates or amines, as described in studies of analogous ureas . Its structure features a butyl group at the urea’s 3-position and an adamantane-methyl group at the 1-position, balancing hydrophobicity and steric bulk.
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-butylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-3-4-17-15(19)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,2-11H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQXPWGKDWXTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-N’-butylurea typically involves the reaction of 1-adamantylmethylamine with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-adamantylmethylamine and butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(1-adamantylmethyl)-N’-butylurea.
Industrial Production Methods
In an industrial setting, the production of N-(1-adamantylmethyl)-N’-butylurea may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-N’-butylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones, while substitution reactions can introduce various functional groups onto the adamantyl ring.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of adamantane derivatives, including 1-[(adamantan-1-yl)methyl]-3-butylurea, in cancer therapy. These compounds exhibit cytotoxic effects against various cancer cell lines. For example, research has demonstrated that adamantane-linked structures can inhibit cell proliferation in triple-negative breast cancer models . The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.
2. Inhibition of Soluble Epoxide Hydrolase
Another promising application is the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in several pathophysiological conditions, including hypertension and inflammation. Compounds like 1-[(adamantan-1-yl)methyl]-3-butylurea have been identified as effective sEH inhibitors, potentially offering therapeutic benefits in cardiovascular diseases .
Material Science Applications
1. Drug Delivery Systems
The unique structure of adamantane derivatives allows for their use in drug delivery systems. Their lipophilic nature can enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that incorporating 1-[(adamantan-1-yl)methyl]-3-butylurea into polymer matrices can improve drug release profiles and stability .
2. Nanomaterials
The incorporation of adamantane-based compounds into nanomaterials has been explored for various applications, including sensors and catalysis. The ability to functionalize surfaces with adamantane moieties can enhance the interaction with target molecules, making these materials suitable for selective sensing applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-N’-butylurea involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Predicted using Lipinski’s Rule of Five : The target compound adheres to drug-likeness criteria (MW < 500, logP < 5).
Key Observations :
- Butyl vs.
- Adamantane Positioning : Adamantane at the methyl position (vs. ethyl or phenyl in analogs) optimizes steric effects without excessive molecular weight .
- Isosteric Selenium Substitution: Selenoureas (e.g., 4b) exhibit lower solubility than oxygen-based ureas due to selenium’s larger atomic radius and polarizability .
Table 2: Comparative sEH Inhibition Activity
Key Observations :
- The target compound’s mono-urea structure likely exhibits weaker sEH inhibition than symmetric diureas (e.g., IC₅₀ ~20–50 nM vs. 3–15 nM) but benefits from better solubility .
- Selenium substitution in selenoureas diminishes enzyme affinity compared to oxygen-based ureas, possibly due to electronic or steric mismatches in the active site .
Key Observations :
- The target compound’s synthesis is comparable in yield to selenoureas but avoids the instability of selenium-containing reagents .
- Symmetric diureas require complex purification due to high molecular weight and low solubility .
Biological Activity
1-[(Adamantan-1-yl)methyl]-3-butylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by data tables and relevant case studies.
Synthesis and Structural Properties
The synthesis of 1-[(Adamantan-1-yl)methyl]-3-butylurea involves the reaction of adamantane derivatives with various halogenated anilines. The method typically yields high purity and significant yields, with reported efficiencies up to 92% in some cases . The compound features a lipophilic adamantane moiety connected to a butylurea group, which enhances its biological activity through improved membrane permeability.
Enzyme Inhibition
1-[(Adamantan-1-yl)methyl]-3-butylurea has been identified as a promising inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. The binding affinity of this compound for sEH has been quantified, showing IC50 values ranging from 16.2 to 50.2 nM .
Antimicrobial Activity
Research indicates that urea derivatives, including 1-[(Adamantan-1-yl)methyl]-3-butylurea, exhibit antimicrobial properties against various pathogens. Preliminary studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential applications in treating resistant bacterial infections .
Study on Soluble Epoxide Hydrolase Inhibition
A study published in Molecules highlighted the synthesis of several adamantane-containing ureas and their inhibitory effects on sEH. The results showed that modifications in the structure significantly influenced the inhibitory potency and bioavailability, with the adamantane moiety enhancing the ability to cross the blood-brain barrier .
| Compound | IC50 (nM) | Comments |
|---|---|---|
| 1-[(Adamantan-1-yl)methyl]-3-butylurea | 16.2 - 50.2 | Effective sEH inhibitor |
| Ethyl 2-(4-R-1,4-diazepane-1-carboxamido)benzoates | Varies | Potential antiviral activity |
Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of urea derivatives indicated that compounds similar to 1-[(Adamantan-1-yl)methyl]-3-butylurea demonstrated significant activity against resistant bacterial strains. The study utilized standard disk diffusion methods to assess efficacy, revealing a broad spectrum of activity .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 1-[(Adamantan-1-yl)methyl]-3-butylurea suggests favorable absorption characteristics due to its lipophilicity. However, further studies are necessary to evaluate its metabolic stability and potential toxicological effects in vivo. Initial assessments indicate low toxicity levels at therapeutic dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
